molecular formula C15H10BrN5S2 B12211259 2-{[1-(4-Bromophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzothiazole

2-{[1-(4-Bromophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzothiazole

Cat. No.: B12211259
M. Wt: 404.3 g/mol
InChI Key: NBAGYAORHJARHL-UHFFFAOYSA-N
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Description

2-{[1-(4-Bromophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzothiazole is a complex organic compound that features a benzothiazole ring linked to a 1,2,3,4-tetrazole ring via a thioether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Bromophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzothiazole typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Bromophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzothiazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-{[1-(4-Bromophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Bromophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzothiazole is not fully understood. it is believed to interact with various molecular targets through its multiple functional groups. The benzothiazole ring can interact with enzymes or receptors, while the tetrazole ring may participate in hydrogen bonding or other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(4-Bromophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzothiazole apart is its unique combination of a benzothiazole and a tetrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds, making it a versatile molecule for various applications.

Biological Activity

The compound 2-{[1-(4-bromophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzothiazole is a complex organic molecule that incorporates a benzothiazole moiety and a tetraazole ring. This structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure

The molecular formula for this compound is C13H10BrN5SC_{13}H_{10}BrN_5S. The presence of the tetraazole and benzothiazole rings is crucial for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The tetraazole moiety can mimic the structure of certain substrates or inhibitors in enzymatic pathways. This allows the compound to inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : These compounds disrupt bacterial cell wall synthesis or function as enzyme inhibitors, leading to bacterial cell death.

Anticancer Potential

Benzothiazole derivatives are also explored for their anticancer properties:

  • Cell Line Studies : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases .
  • Targeted Therapy : The specificity of these compounds towards cancer-specific pathways makes them candidates for targeted cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented:

  • In vivo Studies : Compounds have demonstrated the ability to reduce inflammation markers in animal models .
  • Mechanism : They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other benzothiazole derivatives.

Compound NameStructureBiological Activity
2-MercaptobenzothiazoleStructureAntimicrobial, anticancer
Benzothiazole Derivative AStructureAnti-inflammatory
Benzothiazole Derivative BStructureEnzyme inhibition

Case Studies

Several studies highlight the biological activities of benzothiazole derivatives:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that specific benzothiazole derivatives showed strong antibacterial activity against Mycobacterium tuberculosis .
  • Anticancer Research : Research featured in Cancer Research indicated that certain benzothiazoles could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Properties

Molecular Formula

C15H10BrN5S2

Molecular Weight

404.3 g/mol

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C15H10BrN5S2/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-22-15-17-12-3-1-2-4-13(12)23-15/h1-8H,9H2

InChI Key

NBAGYAORHJARHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NN=NN3C4=CC=C(C=C4)Br

Origin of Product

United States

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